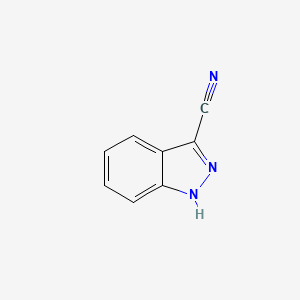

1H-indazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHRQXVEAXFIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331340 | |

| Record name | 1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50264-88-5 | |

| Record name | 1H-Indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 520611 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50264-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-3-carbonitrile: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-3-carbonitrile is a heterocyclic organic compound featuring a fused benzene and pyrazole ring system, with a nitrile group at the 3-position. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and neurological agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 1H-indazole-3-carbonitrile, serving as a foundational resource for its application in research and drug development.

Chemical Structure and Identification

The structure of 1H-indazole-3-carbonitrile is characterized by the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the indazole ring.

| Identifier | Value |

| IUPAC Name | 1H-Indazole-3-carbonitrile |

| CAS Number | 50264-88-5 |

| Molecular Formula | C₈H₅N₃ |

| SMILES | N#Cc1n[nH]c2ccccc12 |

| InChI | InChI=1S/C8H5N3/c9-4-6-5-10-11-7-3-1-2-4-8(6)7/h1-4H,(H,10,11) |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 143.15 g/mol |

| Appearance | Light-yellow solid |

| Melting Point | Data not available (related compound 1H-indazole-3-carboxylic acid has a melting point of 262-271 °C)[3] |

| Boiling Point (Predicted) | 370.3 ± 15.0 °C |

| Solubility | Low solubility in water; soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Chloroform. |

Spectroscopic Data

The structural confirmation of 1H-indazole-3-carbonitrile is achieved through various spectroscopic techniques. The following data has been reported:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.0 | br s | NH | |

| 7.87 | d | 8.0 | Ar-H |

| 7.75 | d | 8.6 | Ar-H |

| 7.54 | t | 7.8 | Ar-H |

| 7.38 | t | 7.5 | Ar-H |

| Solvent: CDCl₃, Frequency: 500 MHz |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 139.9 | Ar-C |

| 128.6 | Ar-C |

| 124.3 | Ar-C |

| 124.0 | Ar-C |

| 119.8 | Ar-C |

| 119.4 | Ar-C |

| 113.5 | C-CN |

| 110.9 | C-C=N |

| Solvent: CDCl₃, Frequency: 125 MHz |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3158 | N-H stretch |

| 2922 | C-H stretch (aromatic) |

| 2236 | C≡N stretch (nitrile) |

| 1513, 1480 | C=C stretch (aromatic) |

Experimental Protocols

Synthesis of 1H-Indazole-3-carbonitrile

The most common and efficient synthesis of 1H-indazole-3-carbonitrile involves a palladium-catalyzed cyanation of 3-iodo-1H-indazole.

Reaction Scheme:

References

Spectroscopic Profile of 1H-Indazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The information presented herein is intended to assist researchers and scientists in the unambiguous identification and characterization of this compound. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-indazole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 1H-Indazole-3-carbonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.9994 | br s | - | NH |

| 7.8816 | d | 8.2 | H-4 |

| 7.7614 | d | 8.6 | H-7 |

| 7.5462 | t | 7.7 | H-6 |

| 7.3917 | t | 7.5 | H-5 |

Solvent: CDCl3, Spectrometer Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 1H-Indazole-3-carbonitrile

| Chemical Shift (δ) ppm | Assignment |

| 139.9 | C-7a |

| 128.2 | C-6 |

| 124.6 | C-4 |

| 122.0 | C-5 |

| 120.9 | C-3a |

| 115.3 | CN |

| 111.4 | C-7 |

| 106.9 | C-3 |

Solvent: CDCl3, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for 1H-Indazole-3-carbonitrile

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H stretching |

| ~2230-2210 | Sharp, Medium | C≡N stretching |

| ~1620-1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1400-1300 | Medium | C-N stretching |

| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1H-Indazole-3-carbonitrile

| Adduct | m/z |

| [M+H]+ | 144.05562 |

| [M+Na]+ | 166.03756 |

| [M-H]- | 142.04106 |

| [M+NH4]+ | 161.08216 |

| [M+K]+ | 182.01150 |

| [M]+. | 143.04779 |

Predicted data from PubChem CID 437556[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1H-indazole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified 1H-indazole-3-carbonitrile is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: 1H and 13C NMR spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

-

1H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and amine proton regions, and a relaxation delay of 1-2 seconds.

-

13C NMR Acquisition: A proton-decoupled 13C experiment is performed. A larger number of scans is typically required compared to 1H NMR.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid 1H-indazole-3-carbonitrile is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired over the range of 4000-400 cm-1.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 1H-indazole-3-carbonitrile is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range that includes the expected molecular ion.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]+, [M-H]-, or M+.) and characteristic fragment ions. The accurate mass measurement is used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 1H-indazole-3-carbonitrile.

Caption: Workflow for Spectroscopic Analysis.

References

The 1H-Indazole-3-carbonitrile Scaffold: A Privileged Core in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carbonitrile core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its unique structural features and synthetic versatility make it a valuable starting point for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the biological activities associated with this scaffold, focusing on its role in anticancer, anti-inflammatory, and antimicrobial research. Detailed experimental methodologies for key biological assays and visualizations of critical signaling pathways are presented to support further investigation and drug development efforts.

Anticancer Activity

Derivatives of the 1H-indazole scaffold, particularly those with substitutions at the 3-position that can be derived from the carbonitrile group (such as amines and carboxamides), have demonstrated potent cytotoxic and antiproliferative activities against a wide range of human cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases and interference with critical cell signaling pathways that regulate cell growth, proliferation, and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various 1H-indazole derivatives, showcasing their potency against different cancer cell lines.

| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2] |

| A549 (Lung Cancer) | >20 | [1] | |

| PC-3 (Prostate Cancer) | >20 | [1] | |

| Hep-G2 (Liver Cancer) | >20 | [1] | |

| Compound 5k | Hep-G2 (Liver Cancer) | 3.32 | [1] |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | |

| Compound 12b | A549 (Lung Cancer) | 8.21 | [3] |

| HCT-116 (Colon Cancer) | 19.56 | [3] | |

| Compound 10 | A549 (Lung Cancer) | 15.68 | [3] |

| HCT-116 (Colon Cancer) | 18.78 | [3] | |

| Compound 89 | K562 (Chronic Myeloid Leukemia) | 6.50 | [4] |

Key Signaling Pathways in Anticancer Activity

Several 1H-indazole derivatives exert their anticancer effects by modulating the p53 signaling pathway. Under normal conditions, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In the presence of cellular stress, such as that induced by certain indazole compounds, this interaction is disrupted. This leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and represses anti-apoptotic genes like Bcl-2. The resulting increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis.[1][5]

Caption: p53/MDM2 signaling pathway modulated by 1H-indazole derivatives.

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cancer cell migration and invasion. Overexpression and hyperactivation of PAK1 are common in several cancers. Activated PAK1 can phosphorylate and stabilize the transcription factor Snail, a key inducer of the epithelial-to-mesenchymal transition (EMT). Snail then represses the expression of epithelial markers like E-cadherin, leading to increased cell motility and metastasis. Certain 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors, thereby blocking this metastatic cascade.

Caption: Inhibition of the PAK1/Snail pathway by 1H-indazole derivatives.

Anti-inflammatory Activity

The 1H-indazole scaffold is also a key component in the design of novel anti-inflammatory agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, some indazole derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected indazole derivatives.

| Compound | Target | Activity (IC₅₀ in µM) | Reference |

| Indazole | TNF-α | 220.11 | [6] |

| 5-Aminoindazole | TNF-α | 230.19 | [6] |

| Indazole | IL-1β | 120.59 | [6] |

| 6-Nitroindazole | IL-1β | 100.75 | [6] |

Antimicrobial Activity

The versatility of the 1H-indazole-3-carbonitrile scaffold extends to the development of antimicrobial agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several indazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Compound 2 | Enterococcus faecalis | 128 | |

| Compound 3 | Enterococcus faecalis | 128 | |

| Compound 5 | Staphylococcus aureus | 64 - 128 | |

| Staphylococcus epidermidis | 64 - 128 | ||

| Compound 3 (Indazolylthiazole) | Streptococcus mutans | Broad Spectrum | |

| Pseudomonas aeruginosa | Broad Spectrum | ||

| Candida albicans | Broad Spectrum |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic and antiproliferative effects of chemical compounds on cancer cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as p53, Bcl-2, and Bax, to elucidate the mechanism of apoptosis induction.

Procedure:

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically.

Procedure:

-

Reagent Preparation: Prepare a reaction buffer, heme, and a solution of human recombinant COX-2 enzyme.

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. Add the COX-2 enzyme and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to each well.

-

Reaction Termination: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a saturated stannous chloride solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 405-420 nm.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The 1H-indazole-3-carbonitrile scaffold and its derivatives represent a highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and inflammation, underscores their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The detailed protocols and pathway analyses provided in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Virtuoso: 1H-Indazole-3-carbonitrile as a Cornerstone in Modern Organic Synthesis

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1H-indazole-3-carbonitrile, a pivotal building block in the creation of novel therapeutic agents and advanced materials.

Shanghai, China – December 27, 2025 – The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Among the various indazole-based synthons, 1H-indazole-3-carbonitrile has emerged as a particularly valuable and versatile intermediate.[4] Its unique electronic properties and reactive nitrile group provide a gateway to a diverse array of complex molecules, fueling innovation in drug discovery and materials science.[4][5] This in-depth guide consolidates key data and methodologies, offering a practical resource for harnessing the synthetic potential of this important molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 1H-indazole-3-carbonitrile is fundamental to its effective application in synthesis. The following tables summarize its key properties and the spectroscopic data for related indazole derivatives, providing a valuable reference for characterization.

Table 1: Physicochemical Properties of 1H-Indazole-3-carbonitrile and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| 1H-Indazole-3-carbonitrile | C₈H₅N₃ | 143.15 | 50264-88-5 | Light-yellow solid/Yellow crystalline powder | Data may vary |

| 5-Bromo-1H-indazole-3-carbonitrile | C₈H₄BrN₃ | 222.04 | 1167055-55-1 | Solid powder | Data may vary |

| 7-Fluoro-1H-indazole-3-carbonitrile | C₈H₄FN₃ | 161.14 | 1352395-36-8 | - | - |

| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 4498-67-3 | Off-white to yellow crystalline powder | 262-271 |

| 1H-Indazole-3-carboxamide | C₈H₇N₃O | 161.16 | 90004-04-9 | - | - |

Data compiled from multiple sources.[4][6][7][8][9][10]

Table 2: Selected ¹H NMR Spectroscopic Data for Indazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| N-benzyl-1H-indazole-3-carboxamide | DMSO | δ 4.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H) |

| N,N-diethyl-1H-indazole-3-carboxamide | DMSO | δ 1.23 (t, 6H), 3.52-3.77 (m, 4H), 7.28 (t, 1H, J = 5.4 Hz), 7.42 (t, 1H, J = 5.8 Hz), 7.64 (d, 1H, J = 6.4 Hz), 8.04 (d, 1H, J = 6.2 Hz), 13.76 (s, 1H) |

| 1H-Indazole-3-carboxaldehyde | DMSO-d₆ | δ 14.17 (brs, 1H), 10.20 (s, 1H), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H)[11] |

| 1-(1H-indazol-3-yl)ethanone | acetone-d₆ | δ 12.84 (brs, 1H), 8.29 (dt, J = 8.0, 1.0 Hz, 1H), 7.68 (dt, J = 8.5, 1.0 Hz, 1H), 7.44 (ddd, J = 8.5, 7.0, 1.0 Hz, 1H), 7.31 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 2.66 (s, 3H)[11] |

| 1H-Indazole | DMSO-d₆ | δ 13.1 (s, 1H), 8.104 (d, 1H), 7.783 (d, 1H), 7.578 (t, 1H), 7.362 (t, 1H), 7.128 (t, 1H)[12] |

Synthesis of 1H-Indazole-3-carbonitrile: A Detailed Protocol

The preparation of 1H-indazole-3-carbonitrile can be efficiently achieved through a palladium-catalyzed cyanation of 3-iodo-1H-indazole.[13] This method, which utilizes the less toxic potassium ferrocyanide as a cyanide source, offers a robust and scalable route to the desired product.[13]

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

-

3-Iodo-1H-indazole

-

Dimethylacetamide (DMAc)

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Water (deoxygenated)

-

[PdCl(C₃H₅)]₂ (Allylpalladium(II) chloride dimer)

-

Xantphos

-

Argon gas

Procedure:

-

A 500-mL, four-necked, round-bottomed flask is equipped with a magnetic stir bar, a condenser connected to an argon bubbler, an argon inlet, a thermocouple, and a pressure-equalizing addition funnel.

-

The flask is charged with 3-iodo-1H-indazole (20 g, 82 mmol, 1 equiv) and then evacuated and backfilled with argon three times.[13]

-

Dimethylacetamide (160 mL) is added via the addition funnel, and the resulting light-yellow solution is bubbled with argon for 1 hour at 27 °C.[13]

-

Potassium ferrocyanide (17.3 g, 41 mmol, 0.5 equiv) is added, and the mixture is heated to 40 °C.[13]

-

Deoxygenated water (120 mL) is added slowly over 5 minutes, and the mixture is heated to 60 °C and bubbled with argon for an additional hour.[13]

-

The catalyst, [PdCl(C₃H₅)]₂ (0.15 g, 0.41 mmol, 0.005 equiv), and ligand, Xantphos (0.48 g, 0.82 mmol, 0.01 equiv), are added, and the mixture is heated to 95 °C and stirred for 24 hours.[13]

-

After cooling to room temperature, water (200 mL) and ethyl acetate (200 mL) are added. The organic layer is separated, washed with water and brine, and then concentrated by rotary evaporation to yield a solution of 1H-indazole-3-carbonitrile in DMAc.[13]

-

The product is precipitated by adding water, filtered, washed with water, and dried under vacuum to afford 1H-indazole-3-carbonitrile as a light-yellow solid (yield: 96%).[13]

Caption: Synthesis of 1H-indazole-3-carbonitrile.

Synthetic Utility and Applications

1H-indazole-3-carbonitrile serves as a versatile precursor for a wide range of derivatives with significant biological activities. The nitrile functionality can be readily transformed into other key functional groups such as carboxylic acids, amides, and amines, opening up a vast chemical space for drug discovery.

Transformation to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed to the corresponding carboxylic acid, 1H-indazole-3-carboxylic acid, a crucial intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[10] This carboxylic acid can then be coupled with a variety of amines to generate a library of 1H-indazole-3-carboxamides, which have shown promise as potent inhibitors of various kinases and receptors.[14]

Caption: Key synthetic transformations of 1H-indazole-3-carbonitrile.

Role in the Synthesis of Bioactive Molecules

The indazole core is a key pharmacophore in numerous approved drugs and clinical candidates.[15] For instance, derivatives of 1H-indazole are found in anti-cancer drugs like axitinib and niraparib, and the antiemetic granisetron.[15] The synthetic accessibility of diverse indazole derivatives, facilitated by building blocks like 1H-indazole-3-carbonitrile, is crucial for the development of new and improved therapies.[16] Research has shown that modifications at the 3-position of the indazole ring can significantly impact biological activity, making 1H-indazole-3-carbonitrile an ideal starting point for structure-activity relationship (SAR) studies.[3][17]

Conclusion

1H-indazole-3-carbonitrile stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its nitrile group provide a robust platform for the synthesis of a wide array of functionalized indazole derivatives. The continued exploration of its synthetic potential is expected to lead to the discovery of novel drug candidates and advanced materials, further solidifying the importance of the indazole scaffold in chemical and pharmaceutical research. This guide provides a foundational resource to aid researchers in leveraging the power of this remarkable molecule.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. 1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. 1H-Indazole-3-Carbonitrile, 5-Bromo-: Properties, Uses, Safety Data & Supplier China | High Purity Indazole Compound Manufacturer [nj-finechem.com]

- 8. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. chemimpex.com [chemimpex.com]

- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 12. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 13. orgsyn.org [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. mdpi.com [mdpi.com]

- 17. jocpr.com [jocpr.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 1H-Indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of 1H-indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Delving into its historical origins, the guide details the evolution of its synthesis from early methods to modern catalytic approaches. Detailed experimental protocols for key synthetic transformations are provided, alongside a summary of its significant role in drug discovery, particularly in the development of kinase inhibitors. Quantitative biological data for relevant derivatives are tabulated for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's context and utility.

Discovery and Historical Synthesis

Evolution of Synthetic Methodologies

The synthesis of 1H-indazole-3-carbonitrile and its derivatives has evolved significantly from the classical methods. Modern approaches offer improved yields, milder reaction conditions, and greater functional group tolerance.

Classical Approaches

Early syntheses often relied on intramolecular cyclization reactions of appropriately substituted benzene precursors. A common strategy involved the diazotization of 2-aminobenzyl cyanide.[2]

Modern Synthetic Routes

Contemporary methods frequently employ transition-metal-catalyzed cross-coupling reactions, offering a more versatile and efficient means of constructing the 1H-indazole-3-carbonitrile scaffold.

A robust and widely used method for the synthesis of 1H-indazole-3-carbonitrile is the palladium-catalyzed cyanation of 3-iodo-1H-indazole.[3] This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a cyanide source, such as potassium ferrocyanide, which is less toxic than other cyanide reagents.[3][4]

Experimental Protocols

Synthesis of 1H-Indazole-3-carbonitrile via Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole[3]

Materials:

-

3-Iodo-1H-indazole

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Allylpalladium(II) chloride dimer ([{Pd(allyl)Cl}₂])

-

Xantphos

-

Dimethylacetamide (DMAc)

-

Water

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Argon (or other inert gas)

Procedure:

-

A 500-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is charged with 3-iodo-1H-indazole (20 g, 82 mmol, 1.0 equiv), allylpalladium(II) chloride dimer (75 mg, 0.20 mmol, 0.0025 equiv), and Xantphos (238 mg, 0.41 mmol, 0.005 equiv).

-

The flask is evacuated and backfilled with argon three times.

-

Dimethylacetamide (160 mL) is added, and the mixture is stirred to dissolve the solids.

-

Potassium ferrocyanide trihydrate (17.3 g, 41 mmol, 0.5 equiv) is added to the flask.

-

Water (120 mL) is added, and the mixture is heated to 95 °C.

-

The reaction is monitored by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

2-Methyltetrahydrofuran (200 mL) is added, and the mixture is stirred for 15 minutes. The layers are separated.

-

The aqueous layer is extracted with 2-MeTHF (2 x 100 mL).

-

The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield 1H-indazole-3-carbonitrile as a solid.

Experimental Workflow for Palladium-Catalyzed Cyanation

Caption: A generalized workflow for the synthesis of 1H-indazole-3-carbonitrile.

Applications in Drug Development

The 1H-indazole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to serve as a versatile intermediate for the synthesis of a wide range of biologically active compounds.[5] The corresponding carboxamide derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are crucial targets in oncology.

Kinase Inhibition

Derivatives of 1H-indazole-3-carboxamide have been extensively investigated as inhibitors of several kinases implicated in cancer progression. A notable example is their activity against p21-activated kinase 1 (PAK1), a serine/threonine kinase that plays a role in cell motility, survival, and proliferation.

Simplified PAK1 Signaling Pathway

Caption: Inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamide derivatives.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected 1H-indazole-3-carboxamide derivatives, demonstrating their potential as therapeutic agents.

| Compound ID | Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| Compound 30l | PAK1 | Enzymatic Assay | 9.8 | [6] |

| Compound 2f | 4T1 (Breast Cancer) | Antiproliferative | 230 | [7] |

| Compound 2f | HepG2 (Liver Cancer) | Antiproliferative | 800 | [7] |

| Compound 2f | MCF-7 (Breast Cancer) | Antiproliferative | 340 | [7] |

| Compound 6o | K562 (Leukemia) | Antiproliferative | 5150 | [8] |

Conclusion

1H-indazole-3-carbonitrile has transitioned from a historical chemical entity to a cornerstone in modern drug discovery. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and application of this versatile scaffold.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. 1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unina.it [iris.unina.it]

- 8. jocpr.com [jocpr.com]

The Ascendant Scaffold: A Technical Guide to 1H-Indazole-3-Carbonitrile Derivatives and Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has solidified its position as a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of targeted therapies, particularly in oncology and inflammation. This technical guide provides an in-depth exploration of 1H-indazole-3-carbonitrile derivatives and their analogs, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action.

Core Synthesis and Derivatization

The synthesis of the 1H-indazole core can be achieved through various established methods, with the choice of route often depending on the desired substitution pattern. Common strategies include the Cadogan reductive cyclization and the Fischer indazole synthesis. The 3-carbonitrile functionality is a key feature, often serving as a versatile precursor for a wide range of derivatives, most notably 1H-indazole-3-carboxamides.

Experimental Protocol: General Procedure for the Preparation of 1H-Indazole-3-Carboxamide Derivatives

A prevalent method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines. This reaction is typically facilitated by standard peptide coupling reagents.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted amine (aryl or aliphatic)

-

1-Hydroxybenzotriazole (HOBT)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water and diethyl ether, and then recrystallize from a suitable solvent system (e.g., Ethanol/DMF) to yield the pure 1H-indazole-3-carboxamide derivative.

Biological Activity and Therapeutic Potential

Derivatives of 1H-indazole-3-carbonitrile have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their role as kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.

Kinase Inhibition

The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[1] By modifying the substituents on the indazole ring and the carboxamide nitrogen, researchers can tune the selectivity of these compounds for different kinase targets.

Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Analogs against PAK1 [3]

| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |

| 30l | 4-phenoxyphenyl | 9.8 |

Table 2: Inhibitory Activity of 1H-Indazole-3-Amine Analogs against Bcr-Abl [4]

| Compound ID | Target | IC50 (µM) |

| 89 | Bcr-AblWT | 0.014 |

| Bcr-AblT315I | 0.45 | |

| K562 cells | 6.50 |

Table 3: Inhibitory Activity of Indazole Derivatives against Various Cancer Cell Lines [5]

| Compound ID | 4T1 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) |

| 2f | 0.23 | 1.15 | 0.58 |

Anticancer Activity

The kinase inhibitory activity of these compounds often translates into potent anticancer effects. For instance, certain 1H-indazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress tumor growth in vivo.[5][6]

Experimental Protocol: In Vitro Kinase Assay

A standard method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the enzyme's activity.

Materials:

-

Purified kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the purified kinase, its substrate, and the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Materials:

-

Cancer cell lines (e.g., A549, K562, PC3, Hep-G2)[6]

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[6]

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

A deeper understanding of the mechanism of action of 1H-indazole-3-carbonitrile derivatives requires elucidating the signaling pathways they modulate. As many of these compounds are kinase inhibitors, they often target key nodes in pathways that control cell growth, proliferation, and survival.

PAK1 Signaling Pathway

p21-activated kinase 1 (PAK1) is a critical regulator of cell migration and invasion, and its aberrant activation is associated with tumor progression.[3] Certain 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Core Mechanism of 1H-Indazole-Based Compounds in Biological Systems: A Technical Guide

For Immediate Release

December 27, 2025

This technical guide provides an in-depth analysis of the mechanism of action for a prominent class of therapeutic candidates derived from the 1H-indazole-3-carbonitrile scaffold. While 1H-indazole-3-carbonitrile itself is a crucial chemical building block, its derivatives, particularly 1H-indazole-3-carboxamides , have emerged as potent and selective inhibitors of key signaling proteins in oncogenesis. This document will focus on the well-documented activity of these derivatives as inhibitors of p21-Activated Kinase 1 (PAK1), a critical node in cancer cell signaling.

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting a range of diseases. Derivatives of 1H-indazole-3-carbonitrile, specifically 1H-indazole-3-carboxamides, have been identified as potent inhibitors of p21-Activated Kinase 1 (PAK1).[1][2] Aberrant PAK1 activity is linked to tumor progression, metastasis, and therapeutic resistance.[3] These indazole-based inhibitors function by blocking the catalytic activity of PAK1, thereby disrupting downstream signaling pathways that control cell migration, invasion, and survival. A representative compound, referred to in the literature as 30l , demonstrates high potency and selectivity, significantly suppressing cancer cell migration and invasion in preclinical models by downregulating key effector proteins like Snail.[1] This guide details the PAK1 signaling pathway, the inhibitory action of these compounds, quantitative efficacy data, and the precise experimental protocols used to validate these findings.

Primary Mechanism of Action: PAK1 Inhibition

The principal mechanism of action for this class of 1H-indazole-3-carboxamide derivatives is the direct inhibition of the serine/threonine kinase PAK1.[1][2]

The PAK1 Signaling Pathway

PAK1 is a central downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation by these GTPases, PAK1 undergoes a conformational change and autophosphorylation, leading to its full catalytic activity. Activated PAK1 then phosphorylates a wide array of downstream substrates involved in several hallmarks of cancer.[3][4]

Key downstream effects of PAK1 activation include:

-

Cytoskeletal Remodeling: PAK1 phosphorylates targets like LIM kinase (LIMK), leading to changes in the actin cytoskeleton that are essential for cell motility and invasion.[4]

-

Gene Expression: PAK1 can translocate to the nucleus and regulate the activity of transcription factors, such as Snail, a key driver of the epithelial-mesenchymal transition (EMT), which promotes metastasis.[1]

-

Cell Survival: PAK1 promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins like BAD.[4]

The 1H-indazole-3-carboxamide inhibitors bind to the ATP-binding pocket of PAK1, preventing the phosphorylation of its substrates and thereby blocking these downstream oncogenic effects.

Quantitative Data: Potency and Selectivity

The efficacy of 1H-indazole-3-carboxamide derivatives is demonstrated by their low nanomolar potency against PAK1 and high selectivity against other kinases. The representative compound 30l serves as a benchmark for this class.

| Compound ID | Target Kinase | IC50 (nM) | Selectivity Panel | Key Off-Target Hits (>1µM) | Reference |

| 30l | PAK1 | 9.8 | 29 Kinases | Yes | [1] |

| 30l | PAK2 | >1000 | 29 Kinases | - | [1] |

| 30l | PAK4 | >1000 | 29 Kinases | - | [1] |

| 30l | ROCK1 | >1000 | 29 Kinases | - | [1] |

| 30l | PKA | >1000 | 29 Kinases | - | [1] |

Table 1: In vitro kinase inhibition profile of a representative 1H-indazole-3-carboxamide derivative (Compound 30l).

Experimental Protocols

The following protocols are foundational for determining the mechanism of action, potency, and cellular effects of 1H-indazole-3-carboxamide derivatives.

In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of PAK1 by measuring the amount of ADP produced, allowing for the determination of the inhibitor's IC50 value.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation: Prepare serial dilutions of the 1H-indazole-3-carboxamide test compound in DMSO. Prepare solutions of recombinant human PAK1 enzyme, a suitable substrate (e.g., PAKtide peptide), and ATP in a kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control). Add 2 µL of the PAK1 enzyme solution to each well.

-

Compound Incubation: Incubate the plate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Kinase Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be near its Km for PAK1.

-

Reaction Incubation: Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PAK1 into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Signal Stabilization: Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration and Invasion Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit cancer cell motility (migration) and their ability to move through an extracellular matrix (invasion).

Detailed Methodology:

-

Cell Culture: Culture MDA-MB-231 (human breast cancer) cells in DMEM supplemented with 10% FBS.

-

Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours.

-

Chamber Preparation:

-

Migration: Use Transwell inserts with an 8 µm pore polycarbonate membrane.

-

Invasion: Coat the top of the Transwell insert membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.

-

-

Assay Setup: Place the inserts into a 24-well plate. Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing various concentrations of the test compound (or DMSO control). Add 200 µL of this cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of each insert.

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with 4% paraformaldehyde for 20 minutes. Stain the fixed cells with 0.1% crystal violet solution for 10-15 minutes.

-

Washing: Gently wash the inserts with PBS to remove excess stain.

-

Imaging and Quantification: Allow the membrane to dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of cells in several random fields of view to quantify migration/invasion.

Western Blot Analysis for Snail Expression

This method is used to determine if the inhibitor affects the protein levels of key downstream effectors of the PAK1 pathway, such as the transcription factor Snail.

Detailed Methodology:

-

Cell Treatment and Lysis: Plate MDA-MB-231 cells and treat them with various concentrations of the 1H-indazole-3-carboxamide inhibitor for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Snail (and a loading control like β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the Snail protein levels to the loading control to determine the effect of the inhibitor.

Conclusion

Derivatives of 1H-indazole-3-carbonitrile, particularly 1H-indazole-3-carboxamides, represent a promising class of anti-cancer agents. Their primary mechanism of action involves the potent and selective inhibition of PAK1 kinase. This inhibition effectively disrupts key signaling pathways responsible for cancer cell migration and invasion, as validated by robust in vitro enzymatic and cellular assays. The data and protocols presented in this guide provide a comprehensive framework for the continued research and development of this important class of therapeutic compounds.

References

1H-Indazole-3-carbonitrile: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical research and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.

Hazard Identification and Classification

1H-Indazole-3-carbonitrile is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning[1]

Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of 1H-indazole-3-carbonitrile is provided below.

| Property | Value |

| Molecular Formula | C8H5N3[1] |

| Molecular Weight | 143.15 g/mol [1] |

| Boiling Point | 370.312°C at 760 mmHg[1] |

| Appearance | Solid (usually a powder)[2] |

| Solubility in Water | Low solubility[2] |

| Solubility in Organic Solvents | Soluble in some organic solvents like DMSO, chloroform[2] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to 1H-indazole-3-carbonitrile.

Engineering Controls

-

Ventilation: Handle in a well-ventilated place.[1] Use only outdoors or in a well-ventilated area.[1] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3]

-

Process Enclosure: For larger scale operations, consider handling within a glove box or other contained system.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 1H-indazole-3-carbonitrile:

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator.[3] |

Hygiene Measures

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink or smoke when using this product.[1]

-

Take off contaminated clothing and wash it before reuse.[1]

First Aid Measures

In case of exposure to 1H-indazole-3-carbonitrile, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4] |

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release

-

Personal Precautions: Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]

-

Methods for Cleaning Up: Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]

Storage and Disposal

Storage

-

Store the container tightly closed in a dry, cool and well-ventilated place.[1]

-

Store apart from foodstuff containers or incompatible materials.[1]

-

Store locked up.[1]

Disposal

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of 1H-indazole-3-carbonitrile are not publicly available, the following diagrams illustrate a general workflow for safe chemical handling and emergency response.

Caption: A logical workflow for the safe handling of chemical substances.

References

An In-depth Technical Guide on the Solubility and Stability of 1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. Given the limited availability of specific quantitative data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure, data from analogous compounds, and detailed experimental protocols to enable researchers to determine these critical parameters.

Introduction to 1H-indazole-3-carbonitrile

1H-indazole-3-carbonitrile, also known as 3-cyanoindazole, is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its indazole core is a prevalent scaffold in numerous pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, including for reaction chemistry, purification, formulation, and ensuring the integrity of the compound during storage and handling.

Solubility Profile of 1H-indazole-3-carbonitrile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of 1H-indazole-3-carbonitrile, featuring a bicyclic aromatic indazole ring and a polar nitrile group, suggests a nuanced solubility profile.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 1H-indazole-3-carbonitrile can be made:

-

Polar Aprotic Solvents: High to moderate solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to strong dipole-dipole interactions.

-

Polar Protic Solvents: Moderate to low solubility is anticipated in polar protic solvents like ethanol and methanol. While the nitrogen atoms in the indazole ring and the nitrile group can act as hydrogen bond acceptors, the overall aromatic character may limit high solubility. Solubility in water is expected to be low.

-

Nonpolar Solvents: Low solubility is predicted in nonpolar solvents like hexanes and toluene, as the polar functionalities of the molecule will hinder dissolution.

Predicted Quantitative Solubility

| Solvent | Type | Predicted Solubility (at 20-25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 mg/mL |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 mg/mL |

| Methanol | Polar Protic | 5 - 15 mg/mL |

| Ethanol | Polar Protic | 5 - 15 mg/mL |

| Acetonitrile | Polar Aprotic | 1 - 10 mg/mL |

| Dichloromethane (DCM) | Halogenated | 1 - 10 mg/mL |

| Chloroform | Halogenated | 1 - 10 mg/mL |

| Water | Polar Protic | < 0.1 mg/mL |

| Hexanes | Nonpolar | < 0.1 mg/mL |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials

-

1H-indazole-3-carbonitrile

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of 1H-indazole-3-carbonitrile to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of 1H-indazole-3-carbonitrile of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions by a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 1H-indazole-3-carbonitrile in the filtered supernatant using the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile of 1H-indazole-3-carbonitrile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Indazole derivatives are generally stable compounds, but they can be susceptible to degradation under certain conditions.

General Stability Considerations

-

Storage: It is recommended to store 1H-indazole-3-carbonitrile in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.

-

Potential Degradation Pathways:

-

Hydrolysis: The nitrile group could be susceptible to hydrolysis to a carboxamide or carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The indazole ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

-

Photodegradation: Exposure to UV light may induce degradation, a common pathway for aromatic heterocyclic compounds.

-

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following table outlines a recommended plan for the forced degradation of 1H-indazole-3-carbonitrile.

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the nitrile group to carboxamide and/or carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of the nitrile group to carboxamide and/or carboxylic acid. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation, ring opening. |

| Thermal Degradation | Solid state at 80°C for 48 hours | Decomposition. |

| Photodegradation | Solution exposed to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic cleavage, dimerization, or other rearrangements. |

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on 1H-indazole-3-carbonitrile.

Materials

-

1H-indazole-3-carbonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Solvent for dissolution (e.g., acetonitrile/water mixture)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure

-

Stock Solution Preparation: Prepare a stock solution of 1H-indazole-3-carbonitrile (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Heat the solutions as specified. At appropriate time points, withdraw samples, neutralize them, and dilute for analysis.

-

Oxidation: To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light.

-

Thermal Degradation: Place a known amount of solid 1H-indazole-3-carbonitrile in a vial and heat it in an oven at the specified temperature. Also, heat an aliquot of the stock solution.

-

Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a calibrated light source in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-PDA-MS method. The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 1H-indazole-3-carbonitrile. While specific quantitative data is limited, the provided qualitative assessments, predicted solubility, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. By following the outlined procedures, users can generate reliable and reproducible data essential for the successful application of this important chemical intermediate in their research and development endeavors. The systematic approach to determining solubility and assessing stability will facilitate informed decisions in formulation development, analytical method development, and the overall progression of drug discovery projects involving 1H-indazole-3-carbonitrile.

A Technical Guide to Computational and In Silico Studies of the 1H-Indazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Scope: This technical guide provides an in-depth overview of the computational and in silico methodologies used to study 1H-indazole derivatives, with a focus on the core principles applicable to compounds like 1H-indazole-3-carbonitrile. While specific experimental data for the 3-carbonitrile derivative is limited in publicly available literature, this document leverages extensive research on the closely related 1H-indazole-3-carboxamide scaffold to present a comprehensive framework for analysis. The protocols, data, and visualizations detailed herein serve as a robust blueprint for researchers investigating the therapeutic potential of this important heterocyclic class.

The 1H-indazole core is a privileged structure in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes in cell signaling pathways.[1] Dysregulation of these pathways is implicated in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Computational methods are indispensable for accelerating the drug discovery process, enabling the prediction of molecular interactions, electronic properties, and pharmacokinetic profiles to guide the design and optimization of new therapeutic agents.[1][2]

General Computational Workflow